The synthesis of hematopoietic progenitor kinase 1 inhibitor 8 involves several steps that include the preparation of key intermediates and their coupling to form the final product. The synthetic route typically employs techniques such as:
The molecular structure of hematopoietic progenitor kinase 1 inhibitor 8 is characterized by a complex arrangement that includes:
Data obtained from X-ray crystallography and computational modeling indicate that the compound effectively occupies the active site of HPK1, stabilizing interactions through hydrogen bonding and hydrophobic contacts . The molecular formula and specific stereochemistry are critical for its biological activity.
Hematopoietic progenitor kinase 1 inhibitor 8 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The technical details of these reactions often involve varying concentrations of the inhibitor and substrate under controlled conditions to determine IC50 values, which reflect the potency of the inhibitor .
The mechanism of action of hematopoietic progenitor kinase 1 inhibitor 8 involves:
Data from biochemical assays demonstrate that this inhibition can significantly alter cellular responses, suggesting therapeutic potential in cancer immunotherapy .
Hematopoietic progenitor kinase 1 inhibitor 8 exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation and delivery methods in therapeutic applications .
Hematopoietic progenitor kinase 1 inhibitor 8 has several scientific applications:
Hematopoietic Progenitor Kinase 1 Inhibitor 8 (HPK1-IN-8) is characterized as a bona fide allosteric inhibitor that targets the kinase domain of Hematopoietic Progenitor Kinase 1 through a non-ATP-competitive mechanism. Structural analyses reveal that HPK1-IN-8 binds to a pocket distal to the catalytic ATP-binding site, specifically stabilizing an inactive kinase conformation. This binding induces a unique rearrangement of the regulatory spine residues (including Leu72, Leu159, and Phe352) within the N-lobe of the kinase domain. Consequently, this disrupts the alignment required for catalytic competence, preventing the phosphorylation-mediated activation of downstream substrates like Src Homology 2 Domain Containing Leukocyte Protein Of 76 Kilodaltons (SLP76) [2] [3].
Crystallographic studies of analogous inhibitors complexed with the Hematopoietic Progenitor Kinase 1 kinase domain demonstrate that allosteric binding induces a folded P-loop conformation, wherein the conserved Tyr28 residue engages in π-stacking interactions with the inhibitor. This conformational shift occludes the ATP-binding site and impedes substrate access, thereby suppressing signal transduction in T cells. The allosteric mechanism is further evidenced by the compound's inability to inhibit pre-phosphorylated (activated) Hematopoietic Progenitor Kinase 1 with equivalent potency, highlighting its reliance on conformational dynamics rather than direct ATP-site occlusion [3] [7].
Table 1: Structural Features of Hematopoietic Progenitor Kinase 1 Allosteric Binding Site
Binding Site Element | Role in Allosteric Inhibition | Interacting Residues in HPK1-IN-8 |
---|---|---|
Regulatory Spine | Catalytic competence disruption | Leu72, Leu159, Phe352 |
P-loop (residues 23-33) | ATP site occlusion | Tyr28 (π-stacking) |
αC-helix | Stabilization of inactive state | Glu70, Lys74 |
Activation loop | Prevention of phosphorylation | Thr165, Ser171 |
Hematopoietic Progenitor Kinase 1 exhibits significant conformational plasticity, adopting inactive monomeric, inactive dimeric, and active states. HPK1-IN-8 demonstrates pronounced selectivity for the inactive states, particularly the domain-swapped dimer configuration observed in non-phosphorylated Hematopoietic Progenitor Kinase 1. In this dimeric form, the activation loop of each monomer occupies the substrate-binding cleft of its partner, rendering the kinase catalytically inert. HPK1-IN-8 binds at the dimer interface, stabilizing this autoinhibited conformation and preventing transition to the active state [3] [6].
Biochemical validation shows that HPK1-IN-8 exhibits a 35-fold higher binding affinity for non-phosphorylated Hematopoietic Progenitor Kinase 1 (K_d ≈ 16 nM) compared to the doubly phosphorylated (active) form. This selectivity arises from the compound's complementary interactions with hydrophobic residues (e.g., Val38, Ala51) exposed exclusively in the inactive conformation. Mutagenesis studies confirm that phosphorylation-mimetic mutations (Thr165Glu/Ser171Glu) destabilize HPK1-IN-8 binding by >90%, underscoring its dependence on the unmodified activation loop [3] [6].
Table 2: Hematopoietic Progenitor Kinase 1 Conformational States and HPK1-IN-8 Binding Affinity
Hematopoietic Progenitor Kinase 1 Conformation | Catalytic Activity | HPK1-IN-8 Binding Affinity | Structural Determinants |
---|---|---|---|
Non-phosphorylated monomer | Inactive | Moderate (K_d ~100 nM) | Exposed hydrophobic pocket |
Non-phosphorylated dimer (domain-swapped) | Inactive | High (K_d ~16 nM) | Dimer interface stability |
Phosphorylated monomer (Thr165/Ser171) | Active | Low (K_d >500 nM) | Occluded binding pocket |
Phosphomimetic mutant (T165E/S171E) | Active | Negligible | Repulsive electrostatic |
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (HPK1) belongs to the Mitogen-Activated Protein Kinase Kinase Kinase Kinase family, which includes Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (GCK), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3 (GLK), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (HGK), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (KHS), and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 (MINK). Kinome-wide profiling reveals that HPK1-IN-8 exhibits >200-fold selectivity for Hematopoietic Progenitor Kinase 1 over other Mitogen-Activated Protein Kinase Kinase Kinase Kinase members, with half-maximal inhibitory concentration values exceeding 5 μM for all off-target kinases [7] [8].
This selectivity is attributed to two structural features unique to Hematopoietic Progenitor Kinase 1:
Table 3: Selectivity Profile of HPK1-IN-8 Across the Mitogen-Activated Protein Kinase Kinase Kinase Kinase Family
Kinase | Systematic Name | IC₅₀ (μM) for HPK1-IN-8 | Key Divergent Residue vs. Hematopoietic Progenitor Kinase 1 |
---|---|---|---|
Hematopoietic Progenitor Kinase 1 | Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 | 0.0026 | - |
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 | GCK | >10 | Tyr28Phe |
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3 | GLK | >10 | Asp101Gly |
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 | HGK | 7.3 | Asp101Asn |
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 | KHS | >10 | Asp101Ser |
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 | MINK | >10 | Tyr28His |
Hematopoietic Progenitor Kinase 1 undergoes alternative splicing, generating isoforms with varying C-terminal architectures. The full-length Hematopoietic Progenitor Kinase 1 (isoform 1, 97 kilodaltons) contains an intact citron homology domain essential for dimerization and scaffolding functions. HPK1-IN-8 exhibits high-affinity binding to this isoform (K_d = 16 nM) due to allosteric coupling between the kinase domain and the citron homology domain. Molecular dynamics simulations indicate that citron homology domain-mediated dimerization stabilizes the inactive kinase conformation, enhancing compound occupancy at the allosteric site [3] [7].
In contrast, truncated splice variants (e.g., ∆Exon9, ∆Exon15) lacking portions of the citron homology domain show 8–12-fold reduced affinity for HPK1-IN-8. These variants exhibit impaired dimerization and adopt heterogeneous conformations that disfavor the compound's binding mode. Specifically:
This differential binding underscores the allosteric network connecting the citron homology domain and kinase domain, positioning HPK1-IN-8 as a probe for studying isoform-specific functions in immune signaling.
Table 4: HPK1-IN-8 Binding Affinity Across Hematopoietic Progenitor Kinase 1 Splice Variants
Hematopoietic Progenitor Kinase 1 Isoform | Domain Architecture | Dimerization Capacity | Relative Binding Affinity (vs. Full-length) |
---|---|---|---|
Full-length (Isoform 1) | Kinase domain–RP1–RP2–RP3–RP4–Citron homology domain | High | 1.0x (K_d = 16 nM) |
∆Exon9 variant | Kinase domain–RP1–RP2–RP3–∆Citron homology domain | Low | 0.125x |
∆Exon15 variant | Kinase domain–RP1–RP2–RP3–RP4–∆Citron homology domain | Impaired | 0.083x |
Kinase domain-only | Kinase domain (residues 1-369) | None | 0.05x |
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